molecular formula C10H15Cl2N B1431471 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl CAS No. 1393441-95-6

2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl

Cat. No. B1431471
M. Wt: 220.14 g/mol
InChI Key: YOCAOAUJSHDYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl” are not explicitly mentioned in the available resources .

Scientific Research Applications

    Psychoactive Substances Research

    • Application : This compound is structurally similar to ketamine, a well-known dissociative drug . Researchers have been exploring the potential of such agents since the late 1950s and early 1960s .
    • Method : The research involves the design and development of novel dissociative compounds, with goals such as improved duration of action, analgesic effects, and reduced toxicity .
    • Results : The creations have been let out of the bag and are now materialized as defined compositions of matter . In some cases, these compounds have made their way to academic labs where potential clinical applications have been identified .

    Pharmaceutical Synthesis

    • Application : Ketamine, which has a similar structure to the compound , has been used in both veterinary and human medicine . It has also been used as an antidepressant and in treating alcohol addiction .
    • Method : A new and efficient protocol has been developed for the synthesis of ketamine, using a hydroxyketone intermediate . The synthesis of this drug has been done in five steps .
    • Results : The new method eliminates the need to use toxic bromine, which is used in most of the reported procedures for the synthesis of ketamine . It also yields high reaction yields and uses commercially available and safe materials .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. According to the safety data sheet for a related compound, 2-Chlorophenylhydrazine hydrochloride, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research could focus on further understanding the properties and potential applications of “2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl”. As with any chemical compound, it’s important to handle it safely and understand its impacts on health and the environment .

properties

IUPAC Name

2-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCAOAUJSHDYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl

CAS RN

1393441-95-6
Record name Benzeneethanamine, 2-chloro-β,β-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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